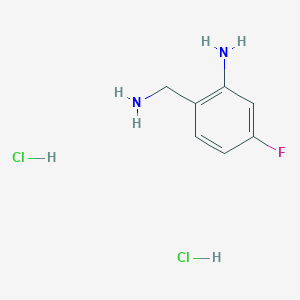
2-(Aminomethyl)-5-fluoroaniline dihydrochloride
Overview
Description
2-(Aminomethyl)benzimidazole dihydrochloride is an organic compound with a molecular formula of C8H11Cl2N3 . It’s typically used in laboratory settings .
Synthesis Analysis
The synthesis of a similar compound, 2-amino-1-(aminomethyl)ethanol, involves a series of reactions starting with glycine and formaldehyde. The reaction proceeds in the presence of hydrochloric acid to form 2-aminoacetaldehyde dihydrochloride, which is then reacted with sodium cyanoborohydride to form 2-amino-1-(aminomethyl)ethanol.Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)benzimidazole dihydrochloride is represented by the InChI Key HAEYZZSSSUIZAN-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Aminomethyl)benzimidazole dihydrochloride are not detailed, it’s known that similar compounds can participate in various chemical transformations .Physical And Chemical Properties Analysis
2-(Aminomethyl)benzimidazole dihydrochloride is typically a white to yellow or reddish-beige solid .Scientific Research Applications
Synthesis and Chemical Properties
Research into compounds structurally related to 2-(Aminomethyl)-5-fluoroaniline dihydrochloride has led to the development of various synthetic methods and chemical reactions. For example, the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines has been explored, showing their inhibitory effects on immune-activated nitric oxide production without suppressing cell viability. This demonstrates the versatility of these compounds in medicinal chemistry research (Jansa et al., 2014).
Bioactive Fluorenes and Antitumor Activity
Fluorene derivatives, including those with amino and fluoro substitutions, have been synthesized and evaluated for their antimicrobial and cytotoxic activities against cancer cell lines, highlighting the potential of these compounds in drug development. A study reported significant activity against lung and breast carcinoma cells, underscoring the importance of these compounds in cancer research (Hussein et al., 2019).
Fluorescent Amino Acids in Chemical Biology
The development of fluorescent amino acids, including those derived from 2-(aminomethyl)-5-fluoroaniline, has significantly advanced the field of chemical biology. These compounds are used as building blocks for non-perturbative labeling of peptides and proteins, enabling studies of protein structure, dynamics, and interactions with high spatial resolution (Cheng et al., 2020).
Anticancer Agents and Thymidylate Synthase Inhibitors
Compounds related to 2-(Aminomethyl)-5-fluoroaniline dihydrochloride have been explored as thymidylate synthase inhibitors, a critical target in cancer chemotherapy. These inhibitors, including fluoropyrimidines like 5-fluorouracil, are crucial in treating various human malignancies, with ongoing research focused on overcoming drug resistance and enhancing clinical efficacy (Chu et al., 2003).
Clinical Pharmacogenetics and Dosing Guidelines
The Clinical Pharmacogenetics Implementation Consortium has developed guidelines for dosing fluoropyrimidines based on dihydropyrimidine dehydrogenase genotype, highlighting the clinical relevance of understanding genetic factors in drug metabolism and therapy optimization (Amstutz et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)-5-fluoroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQOYZYUGJUANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-fluoroaniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)
![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)
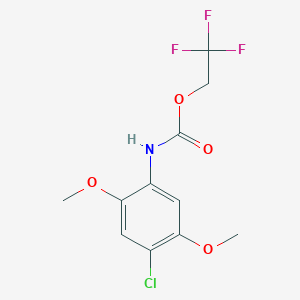
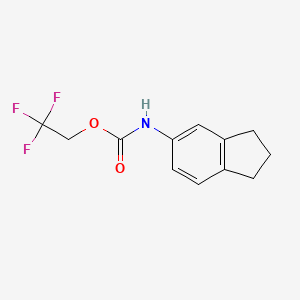
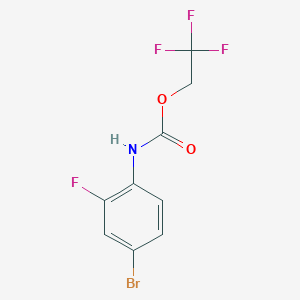
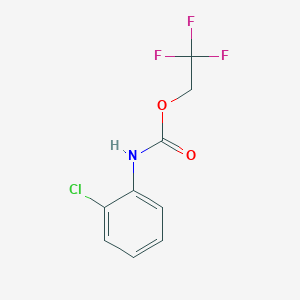
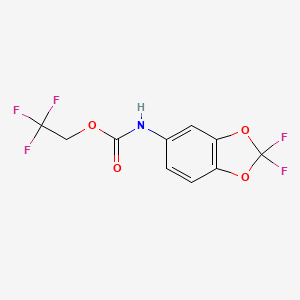
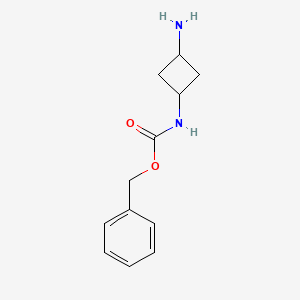
![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
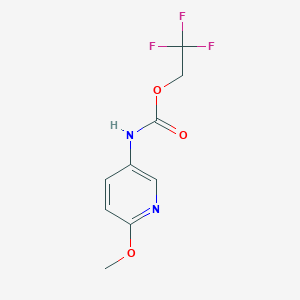
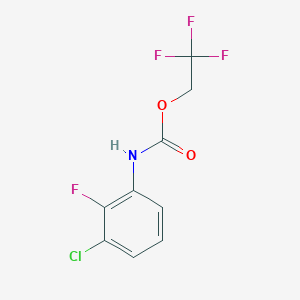
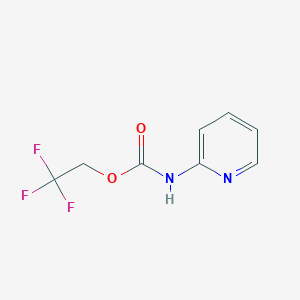
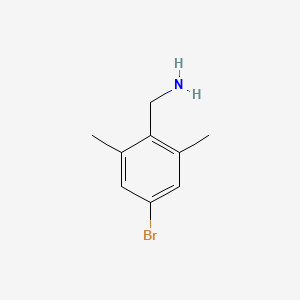
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)